Potassium dideuterophosphate

Übersicht

Beschreibung

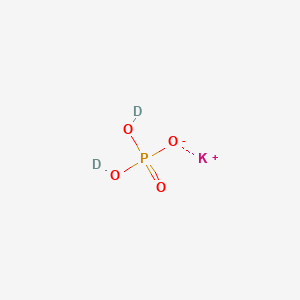

Potassium dideuterium phosphate (KD2PO4), also known as DKDP, is a deuterated form of potassium dihydrogen phosphate (KDP). It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . DKDP crystals are grown by a water-solution method at usual level of deuteration >98% .

Synthesis Analysis

Potassium dideuterophosphate can be synthesized via conversion between potassium chloride and ammonium dihydrophosphate . The resultant granules are dried in an oven from 8 to 16 hours at 60°C .Molecular Structure Analysis

The molecular structure of Potassium dideuterium phosphate is KD2PO4 . It is closely related to monopotassium phosphate (KDP, or KH2PO4). Replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones .Physical And Chemical Properties Analysis

Potassium dideuterium phosphate has a molar mass of 138.10 g/mol . It is a solid substance and is stable under normal conditions . The granular form of potassium dideuterophosphate with microcrystalline cellulose (MC) has better physical properties and higher agrochemical efficiency .Wissenschaftliche Forschungsanwendungen

Electro-Optic and Ferroelectric Properties : Potassium dideuterium phosphate is well-explored as an electrooptic material, widely used in various devices as an electrooptic modulator crystal. It is also known for its piezoelectric and ferroelectric properties (Milek & Neuberger, 1972).

Structural Analyses : Single-crystal neutron structural analyses have been conducted on potassium dideuterium phosphate to understand its isotope effect from structural viewpoints. The studies have calculated spontaneous polarization from refined structural parameters, indicating the paraelectric-ferroelectric transitions in DKDP are of the improper order–disorder type (Miyoshi et al., 2011).

Crystal Growth for Laser Applications : Large DKDP crystals are crucial for third harmonic generation in powerful lasers. Understanding the growth kinetics and control of the crystal's aspect ratio is vital for producing optical elements required in these applications (Booth et al., 2005).

Nonlinear Absorption Properties : DKDP's nonlinear absorption properties at certain wavelengths have been investigated, revealing the existence of defect states in the band gap that can be manipulated by varying laser intensity. This insight is crucial for understanding the interaction of intense laser pulses with the crystal (Peng et al., 2018).

Optical Properties in Rapid Growth Crystals : Studies on the optical properties of rapidly grown KDP and DKDP crystals, including transmittance spectra and laser damage threshold, have provided insights into their structure perfection and optical homogeneity, which are important for practical applications (Xu et al., 2012).

Growth Kinetics of Metastable Phases : Research on mass-transport processes and growth rates of stable and metastable phases of DKDP crystals has led to approaches for rapid growth of high-quality large DKDP crystals, which is significant for their practical applications (Yu et al., 1996).

Parametric Bandwidth Analysis for High Power Lasers : DKDP crystals with high deuteration levels have been analyzed for their suitability in ultra-short high power laser systems, focusing on parameters like non-collinear angles and efficiency coefficients (Sun et al., 2015).

Eigenschaften

IUPAC Name |

potassium;dideuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLFRGEWLPPA-ZSJDYOACSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])O[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929852 | |

| Record name | Potassium dideuterium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.098 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium dideuterophosphate | |

CAS RN |

13761-79-0 | |

| Record name | Phosphoric acid-d2, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid-d2, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dideuterium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dideuterophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

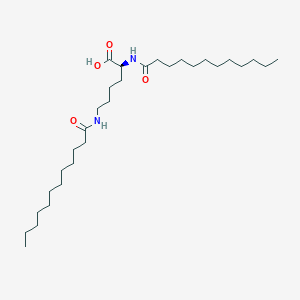

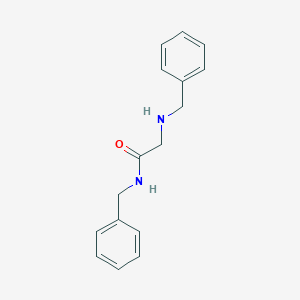

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

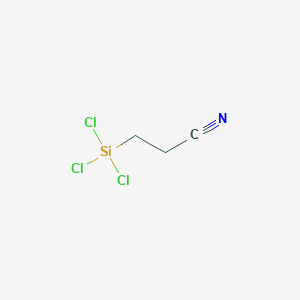

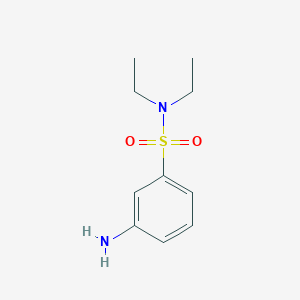

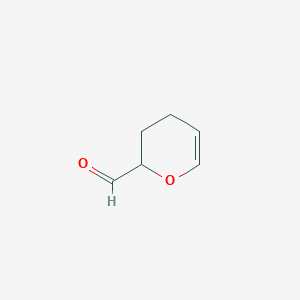

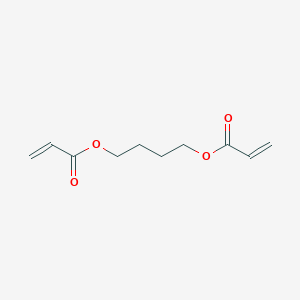

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.